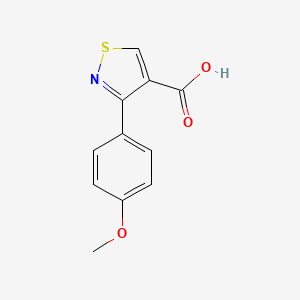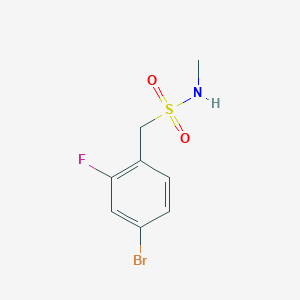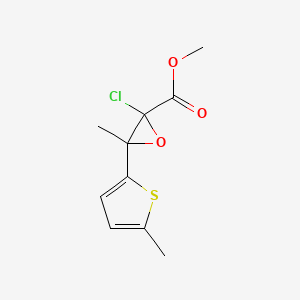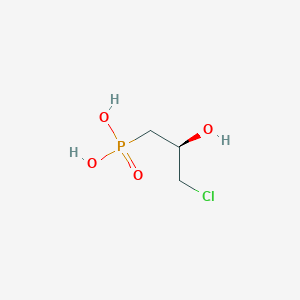
Sodium 3,5-dimethylbenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,5-dimethylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO2S. It is a sodium salt derivative of 3,5-dimethylbenzenesulfinic acid. This compound is part of the broader class of sodium sulfinates, which are known for their versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dimethylbenzene-1-sulfinate typically involves the sulfonation of 3,5-dimethylbenzene (m-xylene) followed by neutralization with sodium hydroxide. The general reaction can be represented as follows: [ \text{3,5-dimethylbenzene} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for sodium sulfinates, including this compound, often involve large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3,5-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: 3,5-dimethylbenzenesulfonic acid.
Reduction: 3,5-dimethylbenzenesulfide.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 3,5-dimethylbenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 3,5-dimethylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3,5-dimethylbenzene-1-sulfinate is unique due to the presence of two methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to sodium benzenesulfinate, it has increased steric hindrance, which can affect its nucleophilicity and electrophilicity. This makes it a valuable compound for specific synthetic applications where such properties are desired .
Propiedades
Fórmula molecular |
C8H9NaO2S |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
sodium;3,5-dimethylbenzenesulfinate |
InChI |
InChI=1S/C8H10O2S.Na/c1-6-3-7(2)5-8(4-6)11(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
HKQDDXUHNMSFFZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1)S(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)

![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)






![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
![Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13166193.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)
